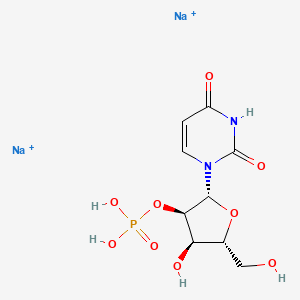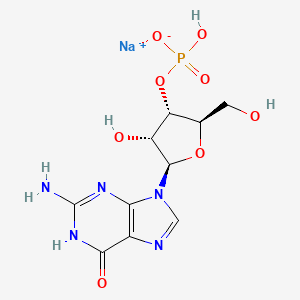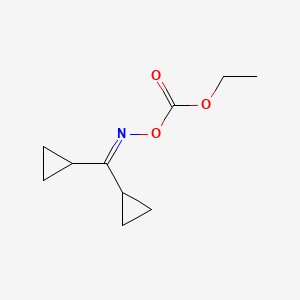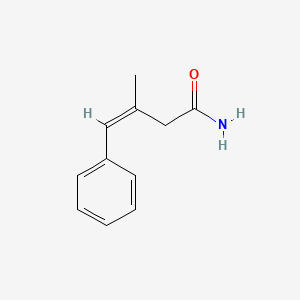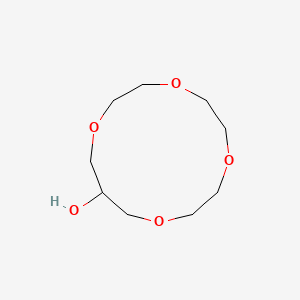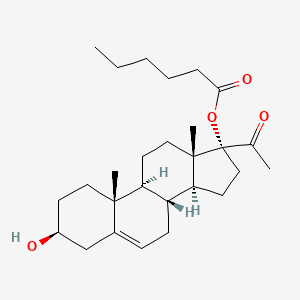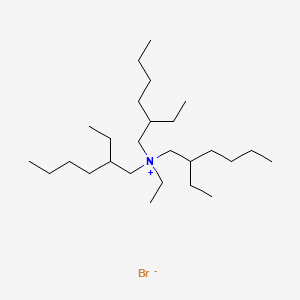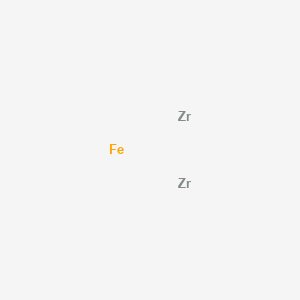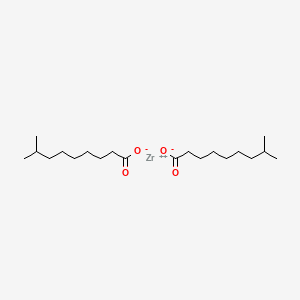
Zirconium(2+) isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(2+) isodecanoate is a chemical compound that belongs to the class of zirconium carboxylates. It is formed by the reaction of zirconium with isodecanoic acid, resulting in a compound that has applications in various fields due to its unique properties. Zirconium compounds are known for their high thermal stability, corrosion resistance, and catalytic properties, making them valuable in industrial and scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zirconium(2+) isodecanoate typically involves the reaction of zirconium salts, such as zirconium chloride or zirconium oxychloride, with isodecanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The mixture is heated to facilitate the reaction, and the resulting this compound is isolated by filtration and purification processes.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification steps, such as distillation or crystallization, to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium(2+) isodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium(4+) species.
Reduction: Reduction reactions can convert zirconium(4+) back to zirconium(2+).
Substitution: The isodecanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands under mild heating conditions.
Major Products:
Oxidation: Zirconium(4+) isodecanoate or zirconium oxide.
Reduction: Zirconium(2+) species.
Substitution: New zirconium carboxylates with different ligands.
Wissenschaftliche Forschungsanwendungen
Zirconium(2+) isodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and biomedical implants due to its biocompatibility.
Industry: Utilized in coatings, adhesives, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of zirconium(2+) isodecanoate involves its interaction with molecular targets through coordination chemistry. The zirconium center can form coordination complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Zirconium(4+) isodecanoate: Higher oxidation state with different reactivity.
Zirconium(2+) acetate: Similar coordination chemistry but with different ligands.
Zirconium(2+) propionate: Another zirconium carboxylate with distinct properties.
Uniqueness: Zirconium(2+) isodecanoate is unique due to its specific ligand (isodecanoate), which imparts distinct solubility, stability, and reactivity characteristics compared to other zirconium carboxylates. Its applications in catalysis, medicine, and industry highlight its versatility and importance in various fields.
Eigenschaften
CAS-Nummer |
93965-25-4 |
|---|---|
Molekularformel |
C20H38O4Zr |
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
8-methylnonanoate;zirconium(2+) |
InChI |
InChI=1S/2C10H20O2.Zr/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
PJAGZMWOINVNEA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


